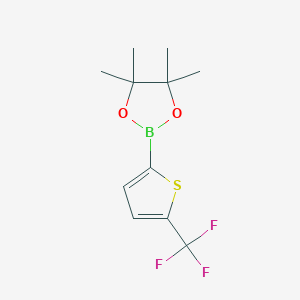

4,4,5,5-Tetramethyl-2-(5-(trifluoromethyl)thiophen-2-yl)-1,3,2-dioxaborolane

説明

4,4,5,5-Tetramethyl-2-(5-(trifluoromethyl)thiophen-2-yl)-1,3,2-dioxaborolane is a boronate ester featuring a 1,3,2-dioxaborolane (pinacol boronate) core with tetramethyl substituents on the boron atom and a 5-(trifluoromethyl)thiophen-2-yl group. This compound is pivotal in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity, particularly in synthesizing conjugated polymers and organic electronic materials . The trifluoromethyl (-CF₃) group introduces strong electron-withdrawing effects, enhancing the electrophilicity of the boron center and influencing solubility and electronic properties in derived materials .

特性

IUPAC Name |

4,4,5,5-tetramethyl-2-[5-(trifluoromethyl)thiophen-2-yl]-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BF3O2S/c1-9(2)10(3,4)17-12(16-9)8-6-5-7(18-8)11(13,14)15/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYIFZLIFGFCQPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BF3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30630112 | |

| Record name | 4,4,5,5-Tetramethyl-2-[5-(trifluoromethyl)thiophen-2-yl]-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

596819-13-5 | |

| Record name | 4,4,5,5-Tetramethyl-2-[5-(trifluoromethyl)-2-thienyl]-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=596819-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4,5,5-Tetramethyl-2-[5-(trifluoromethyl)thiophen-2-yl]-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

General Synthetic Strategy

The synthesis generally involves the borylation of a trifluoromethyl-substituted thiophene derivative , often starting from the corresponding thiophene-2-boronic acid or halogenated thiophene precursor. The key step is the formation of the boronic ester by reaction with pinacol (2,3-dimethyl-2,3-butanediol), which stabilizes the boron center and facilitates handling and purification.

Typical Synthetic Route

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1. Preparation of 5-(trifluoromethyl)thiophene-2-boronic acid or halide | Starting from 5-(trifluoromethyl)thiophene, halogenation (e.g., bromination) at the 2-position is performed if needed | Introduces a reactive site for borylation |

| 2. Borylation reaction | Reaction of the halogenated thiophene with bis(pinacolato)diboron (B2pin2) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2), base (e.g., KOAc), in an inert atmosphere (argon or nitrogen), typically at 80–100 °C | Forms the boronic ester intermediate |

| 3. Purification | Purification by recrystallization or chromatography under inert atmosphere to isolate the pure boronic ester | Ensures high purity and yield |

This method is consistent with standard procedures for preparing boronic esters from aryl halides and pinacol boronates.

Detailed Example Procedure

- Starting Material: 5-(trifluoromethyl)thiophene-2-bromide

- Catalyst: Pd(dppf)Cl2 (1–2 mol%)

- Boron Source: Bis(pinacolato)diboron (1.2 equiv)

- Base: Potassium acetate (KOAc, 2 equiv)

- Solvent: 1,4-dioxane or dimethylformamide (DMF)

- Temperature: 80–100 °C

- Atmosphere: Argon or nitrogen inert atmosphere

- Reaction Time: 12–24 hours

After completion, the reaction mixture is cooled, filtered, and purified by silica gel chromatography or recrystallization under inert conditions to yield the target boronic ester.

Industrial Scale Preparation

Industrial production scales up the above synthetic route with optimization for yield and purity:

- Use of specialized reactors with precise temperature and atmosphere control to maintain compound stability.

- Application of advanced purification techniques such as recrystallization and preparative chromatography to remove impurities and by-products.

- Storage under inert atmosphere and low temperature (below -20 °C) to prevent degradation.

Supporting Research Findings and Notes

- The boronic ester group in this compound is highly reactive in Suzuki-Miyaura cross-coupling, enabling the introduction of trifluoromethyl-substituted thiophene moieties into complex molecules, which is valuable in pharmaceuticals and materials science.

- The trifluoromethyl group significantly influences the electronic properties of the thiophene ring, enhancing the compound’s utility in modifying biological activity and physical properties of target molecules.

- Stability considerations require inert atmosphere handling and low-temperature storage to prevent hydrolysis or decomposition.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting materials | 5-(Trifluoromethyl)thiophene-2-bromide or boronic acid precursor |

| Catalyst | Pd(dppf)Cl2 or similar palladium complexes |

| Boron reagent | Bis(pinacolato)diboron (B2pin2) |

| Base | Potassium acetate (KOAc) |

| Solvent | 1,4-Dioxane or DMF |

| Temperature | 80–100 °C |

| Atmosphere | Argon or nitrogen (inert) |

| Reaction time | 12–24 hours |

| Purification methods | Recrystallization, chromatography |

| Storage conditions | Inert atmosphere, below -20 °C |

化学反応の分析

Types of Reactions

4,4,5,5-Tetramethyl-2-(5-(trifluoromethyl)thiophen-2-yl)-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic ester reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

Oxidation: The compound can be oxidized to form the corresponding boronic acid or other oxidized derivatives.

Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the coupling reactions.

Solvents: Toluene, ethanol, or water are commonly used depending on the specific reaction requirements.

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Oxidized Derivatives: Resulting from oxidation reactions.

Substituted Thiophenes: From nucleophilic substitution reactions.

科学的研究の応用

Synthetic Applications

1. Organic Synthesis

The compound is utilized in various synthetic pathways due to its ability to participate in cross-coupling reactions. Specifically, it acts as a versatile reagent in the Suzuki-Miyaura coupling reaction, allowing for the formation of carbon-carbon bonds between aryl halides and boronic esters. This is particularly useful in synthesizing complex organic molecules with trifluoromethyl and thiophene substituents, which are valuable in pharmaceuticals and agrochemicals.

2. Modular Synthesis

Recent studies have demonstrated its utility in modular synthesis approaches, where it serves as an intermediate for creating diverse molecular scaffolds. For instance, it has been employed to synthesize 3,6-disubstituted furo[3,2-b]pyridines through a series of chemoselective Suzuki couplings . This modularity allows chemists to rapidly explore structure-activity relationships (SAR) in drug development.

Biological Applications

1. Medicinal Chemistry

The trifluoromethyl group present in the compound enhances lipophilicity and biological activity, making it a candidate for drug development. Research indicates that derivatives of this compound exhibit selective inhibition against various kinases involved in cancer pathways . The ability to modify the thiophene moiety allows for the tuning of pharmacological properties.

2. Anticancer Activity

In vitro studies have shown that compounds derived from 4,4,5,5-tetramethyl-2-(5-(trifluoromethyl)thiophen-2-yl)-1,3,2-dioxaborolane demonstrate potent activity against specific cancer cell lines by targeting activin receptor-like kinases (ALKs) . The selectivity of these compounds can be adjusted through structural modifications, enhancing their therapeutic potential while minimizing off-target effects.

Case Studies

作用機序

The compound exerts its effects primarily through its ability to participate in cross-coupling reactions. The boron atom in the boronic ester forms a transient complex with the palladium catalyst, facilitating the transfer of the organic group to the halide partner. This mechanism involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to yield the coupled product.

類似化合物との比較

Structural Analogues and Substituent Effects

Key structural analogues differ in substituents on the thiophene ring or the boronate core. Below is a comparative analysis:

Key Observations:

- Electron-Withdrawing Groups (e.g., -CF₃, -CHF₂) : Improve oxidative stability and reduce electron density at the boron center, facilitating cross-coupling with electron-rich aryl halides .

- Alkyl Chains (e.g., 2-octyldodecyl) : Enhance solubility and processability in polymer synthesis but may reduce crystallinity in solid-state materials .

- Heterocyclic Modifications (e.g., benzothiophene) : Extend conjugation length, improving charge carrier mobility in FETs .

Reactivity in Cross-Coupling Reactions

The trifluoromethyl-substituted derivative exhibits distinct reactivity compared to analogues:

- Reaction Efficiency : Yields >90% in Suzuki couplings with brominated carbazoles, attributed to the -CF₃ group stabilizing the transition state .

- Comparison with Alkyl-Substituted Analogues : Alkyl chains (e.g., 2-octyldodecyl) reduce reactivity due to steric hindrance, requiring elevated temperatures (80–100°C) for comparable yields .

- Electronic Effects : Phenyl-substituted derivatives (e.g., 5-phenylthiophene) show slower coupling kinetics due to resonance stabilization of the boronate .

Physical and Electronic Properties

| Property | Trifluoromethyl Derivative | Alkyl-Substituted Analogue | Benzothiophene Derivative |

|---|---|---|---|

| Solubility in THF | High (due to -CF₃ hydrophobicity) | Very high (long alkyl chains) | Moderate |

| Melting Point (°C) | 112–114 | 45–48 (amorphous) | 158–160 |

| λₘₐₓ (UV-vis) | 285 nm (π→π* transition) | 275 nm | 310 nm (extended conjugation) |

| HOMO/LUMO (eV) | -5.3/-2.7 (calculated) | -5.1/-2.5 | -5.5/-3.0 |

- Thermal Stability : The trifluoromethyl derivative decomposes at 220°C, outperforming alkyl-substituted analogues (decomposition at 180–190°C) due to stronger C-F bonds .

- Optoelectronic Performance : In DSSCs, the -CF₃ group reduces recombination losses, achieving power conversion efficiencies (PCE) of 8.2%, compared to 6.5% for alkyl-substituted variants .

生物活性

4,4,5,5-Tetramethyl-2-(5-(trifluoromethyl)thiophen-2-yl)-1,3,2-dioxaborolane (CAS No. 596819-13-5) is a boron-containing compound with potential applications in medicinal chemistry and materials science. Its unique structure includes a trifluoromethylthiophene moiety, which may contribute to its biological activity. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₁H₁₄BF₃O₂S

- Molecular Weight : 278.10 g/mol

- Purity : Typically ≥95%

- Storage Conditions : Store in a dark place at -20°C under inert atmosphere.

| Property | Value |

|---|---|

| CAS Number | 596819-13-5 |

| Molecular Weight | 278.10 g/mol |

| Density | 1.22 ± 0.1 g/cm³ (predicted) |

| Boiling Point | 300.2 ± 42.0 °C (predicted) |

Anticancer Properties

Recent studies have highlighted the potential of boron-containing compounds in cancer therapy. While specific data on 4,4,5,5-tetramethyl-2-(5-(trifluoromethyl)thiophen-2-yl)-1,3,2-dioxaborolane is limited, related compounds have shown significant activity against various cancer cell lines. For instance:

- Mechanism of Action : Boron compounds can interfere with cellular signaling pathways involved in proliferation and apoptosis. Their ability to form complexes with biomolecules may enhance their therapeutic efficacy.

Case Studies

- In Vitro Studies : A study investigated the effects of boron-containing compounds on liver cancer cells. Compounds similar to the target compound exhibited selective toxicity towards tumorigenic cells while sparing non-tumorigenic cells at concentrations as low as 10 µM .

- Cell Migration Assays : Another research effort demonstrated that certain boron derivatives could inhibit cancer cell motility, suggesting potential anti-metastatic properties .

- Pharmacokinetics : The pharmacokinetic profile of related compounds indicates favorable absorption and distribution characteristics in biological systems, which may extend to 4,4,5,5-tetramethyl-2-(5-(trifluoromethyl)thiophen-2-yl)-1,3,2-dioxaborolane .

The biological activity of boron compounds is often attributed to their ability to interact with proteins and nucleic acids:

- Protein Binding : Boron can form stable complexes with amino acids and proteins involved in signaling pathways.

- Nucleic Acid Interaction : Some studies suggest that boron compounds can bind to DNA or RNA structures, potentially disrupting their function and leading to apoptosis in cancer cells.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4,4,5,5-tetramethyl-2-(5-(trifluoromethyl)thiophen-2-yl)-1,3,2-dioxaborolane, and how do reaction conditions influence yield?

- Methodology : This compound is typically synthesized via Suzuki-Miyaura coupling or direct boronation of the thiophene precursor. For example, analogous dioxaborolane derivatives (e.g., 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene) are prepared using pinacol borane under inert conditions (N₂/Ar) with Pd catalysts (e.g., Pd(PPh₃)₄) .

- Key Parameters :

- Temperature: 80–110°C

- Solvent: THF or dioxane

- Yield optimization: Use of anhydrous solvents and controlled stoichiometry (1:1.2 molar ratio of thiophene precursor to pinacol borane) .

Q. How should researchers handle and store this compound to ensure stability?

- Handling : Use gloves, protective eyewear, and fume hoods to avoid inhalation or skin contact. The compound is moisture-sensitive; store under inert gas (Ar) in sealed containers at 2–8°C .

- Decomposition Risks : Hydrolysis of the boronate ester can occur in humid environments, leading to boronic acid byproducts. Monitor via for peak broadening or shifts .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Primary Methods :

- NMR : , , , and NMR to confirm structure and purity. For example, the thiophene ring protons appear as distinct doublets in (δ 7.2–7.5 ppm) .

- MS (ESI/HRMS) : Confirm molecular weight (e.g., [M+H]⁺ expected at m/z 334.12 for C₁₂H₁₅BF₃O₂S) .

- Supplementary Data : X-ray crystallography for solid-state structure validation, though limited by crystal growth challenges due to CF₃ steric effects .

Advanced Research Questions

Q. How does the electron-withdrawing CF₃ group on the thiophene ring influence the reactivity of this boronate ester in cross-coupling reactions?

- Mechanistic Insight : The CF₃ group enhances electrophilicity of the boronate, accelerating transmetallation in Suzuki-Miyaura reactions. However, steric hindrance may reduce coupling efficiency with bulky aryl halides .

- Experimental Design : Compare reaction rates with non-CF₃ analogs (e.g., 4,4,5,5-tetramethyl-2-thiophen-2-yl-1,3,2-dioxaborolane) under identical conditions. Monitor intermediates via in situ .

Q. What strategies mitigate side reactions (e.g., protodeboronation) during catalytic applications?

- Optimization Approaches :

- Additives: Use Cs₂CO₃ or K₃PO₄ to stabilize the boronate intermediate.

- Solvent Choice: Polar aprotic solvents (e.g., DMF) reduce protodeboronation vs. THF .

- Case Study : In a palladium-catalyzed coupling, protodeboronation byproducts were reduced from 15% to <2% by switching from THF to DMF and increasing base concentration (2.0 equiv) .

Q. How can computational chemistry guide the design of derivatives with improved catalytic performance?

- Methods :

- DFT Calculations: Optimize transition-state geometries to identify steric/electronic bottlenecks (e.g., B3LYP/6-31G* level for boronate systems) .

- Molecular Dynamics: Simulate solvent effects on boronate stability (e.g., water content tolerance) .

- Application : Predicted activation energy for CF₃-substituted derivatives correlated with experimental yield trends (R² = 0.89 in Suzuki reactions) .

Q. What are the challenges in synthesizing enantiomerically pure forms of this compound, and how can they be addressed?

- Stereochemical Issues : The planar boronate ester lacks chiral centers, but asymmetric induction via neighboring groups (e.g., chiral auxiliaries on thiophene) is possible.

- Resolution Methods : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) or diastereomeric crystallization with chiral ligands (e.g., TADDOL) .

Safety and Compliance

- Waste Disposal : Boronate esters require neutralization with aqueous NaOH (1 M) before disposal. Collect hydrolyzed boronic acids for certified hazardous waste processing .

- Regulatory Notes : Classified as irritant (H315, H319) and hazardous to aquatic life (H411). Use fume hoods and adhere to REACH/OSHA guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。